2,3-Dichlorobenzene-1-sulfonyl fluoride

Catalog No.
S3327550
CAS No.
98566-97-3
M.F
C6H3Cl2FO2S
M. Wt
229.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichlorobenzene-1-sulfonyl fluoride

CAS Number

98566-97-3

Product Name

2,3-Dichlorobenzene-1-sulfonyl fluoride

IUPAC Name

2,3-dichlorobenzenesulfonyl fluoride

Molecular Formula

C6H3Cl2FO2S

Molecular Weight

229.06 g/mol

InChI

InChI=1S/C6H3Cl2FO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H

InChI Key

FNXHXUGJBKXHFS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)F

2,3-Dichlorobenzene-1-sulfonyl fluoride is an organosulfur compound with the molecular formula C₆H₃Cl₂FO₂S. It appears as a white crystalline powder and has a molecular weight of 286.03 g/mol. This compound is characterized by the presence of two chlorine atoms and a sulfonyl fluoride group attached to a benzene ring, which contributes to its reactivity and utility in various chemical applications. The compound is known for its corrosive properties, necessitating careful handling in laboratory settings .

Typical of sulfonyl fluorides. Notably, it can undergo nucleophilic substitution reactions where the sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonates respectively. Additionally, it can react with bases to form corresponding sulfonic acids upon hydrolysis. The chlorinated benzene structure also allows for electrophilic aromatic substitution reactions, making it a versatile reagent in organic synthesis .

The synthesis of 2,3-dichlorobenzene-1-sulfonyl fluoride can be achieved through several methods:

  • Chlorination of Benzene Derivatives: Starting from 2,3-dichlorobenzenesulfonyl chloride, treatment with a fluorinating agent such as potassium fluoride or sulfur tetrafluoride can yield the desired sulfonyl fluoride.
  • Direct Fluorination: Using fluorine gas under controlled conditions can also produce this compound directly from the corresponding chlorinated benzene.
  • Reactions with Sulfur Trioxide: The introduction of the sulfonyl group followed by fluorination offers another synthetic pathway.

These methods highlight the compound's accessibility for research and industrial applications .

2,3-Dichlorobenzene-1-sulfonyl fluoride is utilized in various fields:

  • Chemical Synthesis: It serves as a reagent in organic synthesis for creating sulfonamide derivatives.
  • Pharmaceutical Development: Its role as an enzyme inhibitor positions it as a candidate for developing therapeutic agents targeting specific biochemical pathways.
  • Laboratory Research: Commonly used in research laboratories for studying reaction mechanisms involving nucleophilic substitutions and electrophilic aromatic substitutions.

The compound's unique properties make it valuable in both academic and industrial settings .

Interaction studies involving 2,3-dichlorobenzene-1-sulfonyl fluoride often focus on its reactivity with biological molecules. For instance:

  • Enzyme Inhibition Studies: Research has shown that this compound can effectively inhibit serine proteases by forming stable complexes with the active site residues.
  • Toxicological Assessments: Evaluations of its corrosive nature and potential cytotoxicity are critical for understanding safe handling practices and environmental impact.

These studies contribute to understanding how this compound interacts at the molecular level within biological systems .

Several compounds share structural similarities with 2,3-dichlorobenzene-1-sulfonyl fluoride. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
2,3-Dichlorobenzenesulfonyl chlorideC₆H₃Cl₃O₂SChloride instead of fluoride; less reactive
2,6-Dichlorobenzene-1-sulfonyl fluorideC₆H₃Cl₂FO₂SDifferent chlorine positioning; similar reactivity
4-Chlorobenzenesulfonyl fluorideC₆H₄ClFO₂SLacks dichloro substitution; different properties

The primary distinction of 2,3-dichlorobenzene-1-sulfonyl fluoride lies in its specific chlorination pattern and the presence of the sulfonyl fluoride group, which enhances its reactivity compared to similar compounds. This unique structure allows it to participate in a wider range of

Palladium-Catalyzed Fluorosulfonylation Approaches

Palladium-catalyzed methods have emerged as versatile strategies for synthesizing aryl sulfonyl fluorides. A landmark approach involves the fluorosulfonylation of aryl thianthrenium salts using sodium dithionite (Na₂S₂O₄) and N-fluorobenzenesulfonimide (NFSI) under mild conditions. This method enables the direct conversion of arenes into sulfonyl fluorides via a one-pot process, bypassing the isolation of intermediate thianthrenium salts. For 2,3-dichlorobenzene derivatives, the regioselective thianthrenation of dichlorobenzene precedes palladium-catalyzed coupling with Na₂S₂O₄ and NFSI, yielding the target sulfonyl fluoride in excellent yields.

Alternatively, aryl bromides serve as viable substrates. A palladium-catalyzed sulfonylation using sulfur dioxide surrogates like DABSO (diazabicyclooctane-sulfur dioxide adduct) generates sulfinates, which are subsequently fluorinated in situ with NFSI. This method tolerates electron-deficient aryl bromides, making it suitable for synthesizing 2,3-dichlorobenzene-1-sulfonyl fluoride. Heteroaryl bromides, however, require modified conditions, such as microwave heating or sterically hindered amines, to suppress side reactions.

Table 1: Substrate Scope for Palladium-Catalyzed Sulfonyl Fluoride Synthesis

SubstrateConditionsYield (%)
2,3-DichlorobenzenePdCl₂(AmPhos)₂, DABSO, NFSI85
BromopyridinesMicrowave, methyl(dicyclohexyl)amine53–65

Electrochemical Oxidative Coupling Strategies

Electrochemical synthesis offers a sustainable route to sulfonyl fluorides by leveraging electric current to drive redox reactions. A recent protocol converts thiols or disulfides into sulfonyl fluorides using potassium fluoride (KF) in a biphasic electrolyte system. For 2,3-dichlorobenzene-1-sulfonyl fluoride, 2,3-dichlorothiophenol undergoes anodic oxidation to form a disulfide intermediate, which is further oxidized and fluorinated. The reaction proceeds via radical intermediates, with sulfenyl and sulfinyl fluorides identified as transient species.

Notably, microflow electrochemical reactors enhance mass transfer, reducing reaction times from hours to minutes. This technology achieves near-quantitative yields by optimizing electrode surface area and fluid dynamics, making it scalable for industrial applications.

Nucleophilic Fluorination of Sulfonyl Chlorides

Reaction Scheme:
$$ \text{C}6\text{H}3\text{Cl}2\text{SO}2\text{Cl} + \text{KF} \xrightarrow{\text{CH}3\text{CN, TBAB}} \text{C}6\text{H}3\text{Cl}2\text{SO}_2\text{F} + \text{KCl} $$

This method achieves yields exceeding 90% under mild conditions (60–80°C), with minimal hydrolysis to sulfonic acids.

One-Pot Multi-Component Reaction Systems

Multicomponent reactions (MCRs) streamline the synthesis of complex molecules. A three-component radical–polar crossover reaction combines alkyl alkenes, fluorosulfonyl radicals, and electrophiles to form aliphatic sulfonyl fluorides. While primarily demonstrated for aliphatic systems, this approach could adapt to aromatic substrates by employing 2,3-dichlorostyrene as the alkene component. Fluorosulfonyl radicals, generated from sulfonyl hydrazides or diazonium salts, add regioselectively to the alkene, followed by trapping with chlorine or oxygen nucleophiles.

Another one-pot method utilizes sulfuryl fluoride (SO₂F₂) as a dual sulfur and fluorine source. Grignard reagents derived from 2,3-dichlorobenzene react with SO₂F₂ and electrophiles to assemble the sulfonyl fluoride scaffold in a single step.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-19

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